N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound known for its unique structure and properties. It contains a fluorobenzoyl group, a sulfamoyl group, and an acetamide group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 2-(2-fluorobenzoyl)benzenesulfonamide with 4-acetamidobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity, while the acetamide group can modulate its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(4-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[2-(2-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[2-(2-Bromobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
Uniqueness
N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
827577-08-2 |
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Molecular Formula |
C21H17FN2O4S |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[4-[[2-(2-fluorobenzoyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H17FN2O4S/c1-14(25)23-15-10-12-16(13-11-15)29(27,28)24-20-9-5-3-7-18(20)21(26)17-6-2-4-8-19(17)22/h2-13,24H,1H3,(H,23,25) |
InChI Key |
YBQDOWVBHURDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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